molecular formula C9H8F3N3 B1394841 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine CAS No. 1260678-12-3

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B1394841
CAS No.: 1260678-12-3
M. Wt: 215.17 g/mol
InChI Key: NGPOCFQDJORDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine is a compound with the molecular formula C9H7F3N2 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Scientific Research Applications

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine has diverse applications in scientific research:

Safety and Hazards

The safety and hazards of similar compounds like 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione have been reported . It is labeled as an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine typically involves the introduction of the trifluoromethyl group into the indazole core. One common method is the radical trifluoromethylation of indazole derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfone under radical conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted indazole derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-methyl-7-(trifluoromethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-5(8(13)14-15)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPOCFQDJORDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 2
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 3
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 4
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine
Reactant of Route 6
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.